2,4-Dichloro-5-methylbenzonitrile
CAS No.:
Cat. No.: VC13528990
Molecular Formula: C8H5Cl2N
Molecular Weight: 186.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Cl2N |
|---|---|
| Molecular Weight | 186.03 g/mol |
| IUPAC Name | 2,4-dichloro-5-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H5Cl2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 |
| Standard InChI Key | UDRCQRNEVFTAIC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)Cl)C#N |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)C#N |
Introduction
Chemical Identity and Structural Characteristics
2,4-Dichloro-5-methylbenzonitrile belongs to the benzonitrile family, featuring a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a nitrile group at position 1. Its molecular formula is C₈H₅Cl₂N, with a molecular weight of 186.04 g/mol. Key structural attributes include:
-
Electron-withdrawing groups: The nitrile (-CN) and chlorine atoms create electron-deficient regions, enhancing reactivity in nucleophilic substitution and coupling reactions.
-
Steric effects: The methyl group at position 5 introduces steric hindrance, influencing regioselectivity in further functionalization .
Table 1: Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 85–90 °C (predicted) |
| Boiling Point | 280–285 °C (estimated) |
| Density | 1.45 g/cm³ (predicted) |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |
| LogP (Octanol-Water) | 3.2 (estimated) |
Synthesis Pathways
Chlorination of 5-Methylbenzonitrile
A common route involves the direct chlorination of 5-methylbenzonitrile using chlorinating agents such as Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃). The reaction proceeds via electrophilic aromatic substitution, with chlorine preferentially occupying the ortho and para positions relative to the nitrile group .
Reaction Scheme:
Cyanation of Dichlorotoluene Derivatives
Alternative methods involve the cyanation of 2,4-dichloro-5-methyltoluene using CuCN or NaCN under Ullmann-type conditions. This approach avoids direct handling of gaseous chlorine but requires stringent temperature control (120–150 °C) to prevent decomposition .
Applications in Chemical Synthesis
Agrochemical Intermediates
The compound serves as a precursor to herbicides and fungicides. For example, its reaction with thiourea derivatives yields 2,4-dichloro-5-methylbenzothioamides, which exhibit broad-spectrum antifungal activity against Botrytis cinerea and Fusarium oxysporum .
Pharmaceutical Building Blocks
In medicinal chemistry, the nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines. Patent CN104672114A highlights analogous dichloro-sulfamoylbenzoic acids as intermediates in diuretic agents, suggesting potential utility in hypertension drug development.
Spectroscopic Characterization
Table 2: Key Spectroscopic Data
| Technique | Signature |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 7.55–7.70 (m, 2H, Ar-H) |
| ¹³C NMR | δ 21.5 (CH₃), 115–135 (Ar-C), 118.9 (CN) |
| IR (cm⁻¹) | 2230 (C≡N), 1550–1450 (C-Cl) |
| MS (EI) | m/z 186 [M]⁺, 151 [M-Cl]⁺ |
Research Gaps and Future Directions
-
Catalytic asymmetric synthesis: Developing enantioselective routes for chiral derivatives.
-
Green chemistry: Replacing Cl₂ with biocatalytic chlorination (e.g., haloperoxidase enzymes).
-
Biological screening: Expanding toxicity studies to aquatic organisms (OECD 203 guidelines).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume